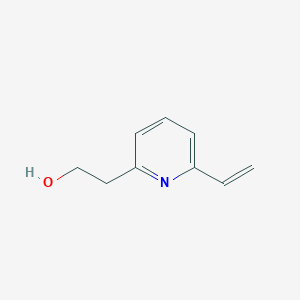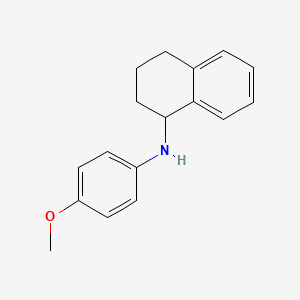
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a tetrahydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, yielding 4-methoxy-2-aminophenyl.
Cyclization: The intermediate is subjected to cyclization with a suitable reagent to form the tetrahydronaphthalene ring system.
Final Coupling: The final step involves coupling the tetrahydronaphthalene moiety with the 4-methoxyphenyl group under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
科学研究应用
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties, such as in the fabrication of organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-naphthylamine: This compound has a similar structure but differs in the position of the naphthalene ring.
N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: This compound has a tetrahydroisoquinoline ring instead of a tetrahydronaphthalene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19NO/c1-19-15-11-9-14(10-12-15)18-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17-18H,4,6,8H2,1H3 |
InChI 键 |
PZWUTFPFWTWPMP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2CCCC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


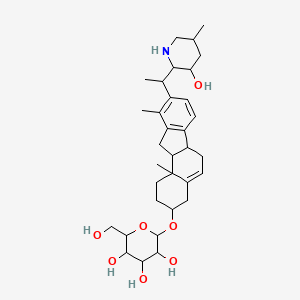


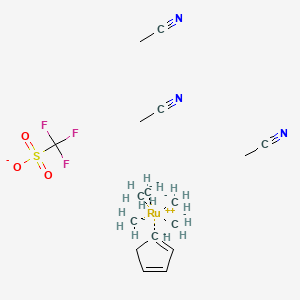

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
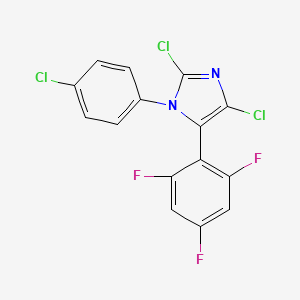


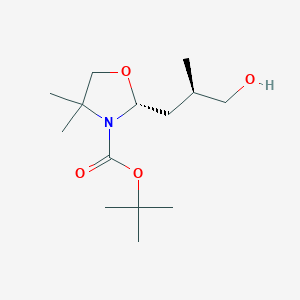
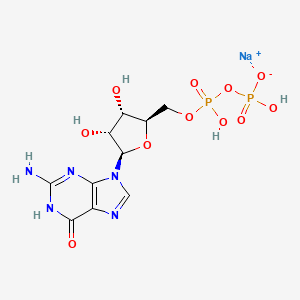

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
